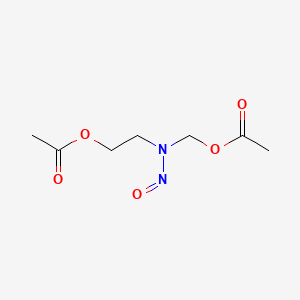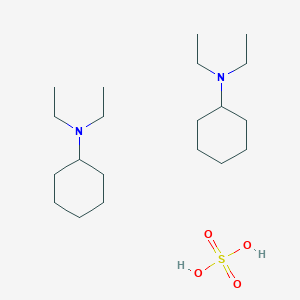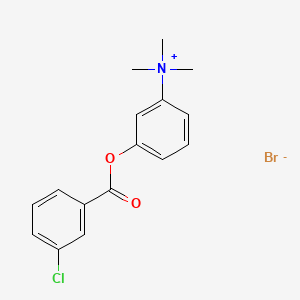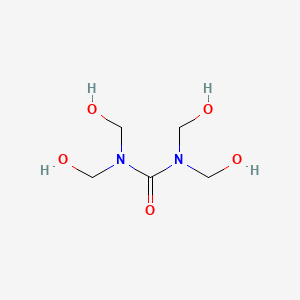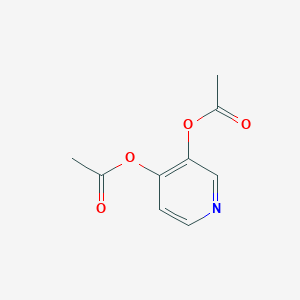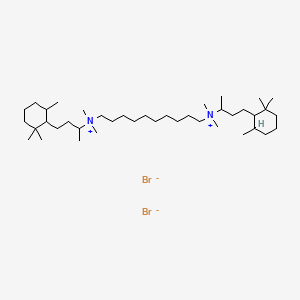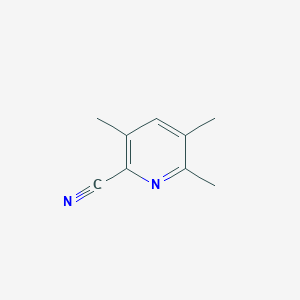
3,5,6-Trimethylpyridine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5,6-Trimethylpyridine-2-carbonitrile is an organic compound with the molecular formula C10H11N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of three methyl groups and a nitrile group attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6-Trimethylpyridine-2-carbonitrile typically involves the reaction of 2,4,6-trimethylpyridine with cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, and a base like triethylamine is used to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. The final product is typically purified using techniques such as distillation or chromatography.
化学反应分析
Types of Reactions
3,5,6-Trimethylpyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridinecarboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methyl groups on the pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Pyridinecarboxylic acids.
Reduction: Amino derivatives of pyridine.
Substitution: Halogenated or nitrated derivatives of pyridine.
科学研究应用
3,5,6-Trimethylpyridine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 3,5,6-Trimethylpyridine-2-carbonitrile depends on the specific chemical reactions it undergoes. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The nitrile group can participate in nucleophilic addition reactions, while the pyridine ring can engage in coordination with metal ions, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
2,4,6-Trimethylpyridine: Similar in structure but lacks the nitrile group.
3,5-Dimethylpyridine: Contains two methyl groups instead of three.
2,3,5-Trimethylpyridine: Different positioning of the methyl groups.
Uniqueness
3,5,6-Trimethylpyridine-2-carbonitrile is unique due to the presence of three methyl groups and a nitrile group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various chemical and industrial applications.
属性
CAS 编号 |
859832-15-8 |
|---|---|
分子式 |
C9H10N2 |
分子量 |
146.19 g/mol |
IUPAC 名称 |
3,5,6-trimethylpyridine-2-carbonitrile |
InChI |
InChI=1S/C9H10N2/c1-6-4-7(2)9(5-10)11-8(6)3/h4H,1-3H3 |
InChI 键 |
YMGPYGFIYUYPGE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(N=C1C)C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



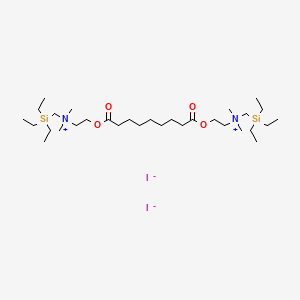
![1-[4-[2-(2,3-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781425.png)
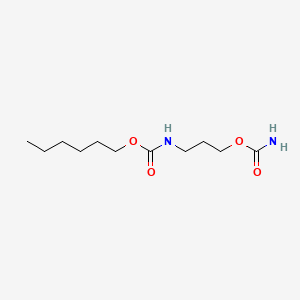
![Chloro(4-cyanophenyl)[(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine]nickel(II)](/img/structure/B13781431.png)
